![molecular formula C9H13BO3 B1627479 [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid CAS No. 259209-33-1](/img/structure/B1627479.png)

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid

説明

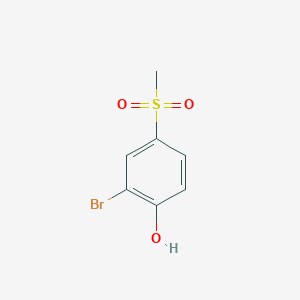

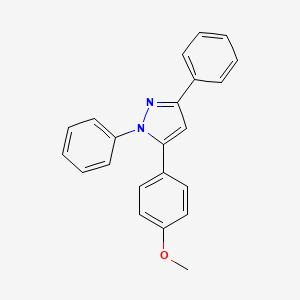

“[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are known for their stability and are commonly used in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds. For example, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid .Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized, containing an empty p-orbital . This allows them to form stable structures and participate in various chemical reactions.Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . In addition, boronic acids can undergo protodeboronation, a process that involves the removal of a boron atom .科学的研究の応用

Boronic Acid Catalysis

Boronic acids, including phenylboronic acids, have been identified as versatile reagents not only in transition metal-catalyzed transformations but also as catalysts in their own right. Their ability to form reversible covalent bonds with hydroxy groups has been exploited in various organic reactions. This includes electrophilic and nucleophilic modes of activation, enabling the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids. Alcohols activated by boronic acid catalysts can form carbocation intermediates for selective Friedel-Crafts-type reactions, showcasing the potential of boronic acid catalysis (BAC) in promoting transformations under mild and selective conditions with high atom economy (Hall, 2019).

Carbohydrate Recognition

A new class of carbohydrate-binding boronic acids has been developed to complex glycopyranosides under physiologically relevant conditions. These boronic acids, superior to dialkylamino analogues, display a surprising ability to complex hexopyranosides mainly through their 4,6-diol, highlighting their potential in designing oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Nanomaterials and Drug Delivery

Phenyl boronic acids have been shown to play a crucial role in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating a clear link between molecular structure and optical properties. This has implications for saccharide recognition and nanotechnology applications, where the unique properties of boronic acids can enhance the selectivity and efficiency of nanomaterials (Mu et al., 2012).

Organic Synthesis

Boronic acids have been employed in the direct and chemoselective activation of oxime N-OH bonds in the Beckmann rearrangement, presenting a novel approach to amide synthesis. This showcases the role of boronic acids in facilitating transformations that are challenging to achieve with traditional methods, highlighting their utility in the synthesis of pharmaceuticals and commodity chemicals (Mo et al., 2018).

将来の方向性

特性

IUPAC Name |

(2-hydroxy-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFJCIMGOCZBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595155 | |

| Record name | [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid | |

CAS RN |

259209-33-1 | |

| Record name | [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1627398.png)

![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)

![5-Bromo-2,2-dichlorobenzo[d][1,3]dioxole](/img/structure/B1627407.png)